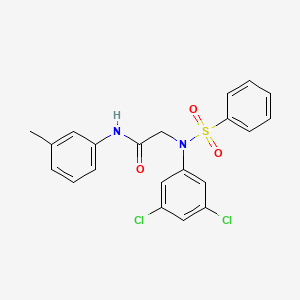![molecular formula C24H23FN2O3 B6030516 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-(2-furoyl)piperazine](/img/structure/B6030516.png)
1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-(2-furoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-(2-furoyl)piperazine, also known as TAK-659, is a small molecule inhibitor that targets the protein Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and graft-versus-host disease (GVHD).
Wirkmechanismus
1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-(2-furoyl)piperazine works by inhibiting BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK is involved in the activation of downstream signaling pathways, leading to the survival and proliferation of B-cells. Inhibition of BTK by this compound blocks this pathway, leading to apoptosis (programmed cell death) of B-cells. This compound has also been shown to inhibit the activation of other signaling pathways, such as NF-κB and AKT, which are involved in the survival and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition, this compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in autoimmune diseases and GVHD. This compound has also been shown to inhibit the activation of T-cells, which play a key role in the development of GVHD.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-(2-furoyl)piperazine is its specificity for BTK, which reduces the risk of off-target effects. This compound has also shown good oral bioavailability and pharmacokinetic properties in preclinical studies. However, one limitation of this compound is its potential toxicity, particularly in the context of long-term treatment. Further studies are needed to determine the optimal dosing and treatment duration for this compound.
Zukünftige Richtungen
The potential applications of 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-(2-furoyl)piperazine are numerous and diverse. Future research directions could include:
- Clinical trials to evaluate the safety and efficacy of this compound in patients with B-cell malignancies, autoimmune diseases, and GVHD.
- Studies to investigate the optimal dosing and treatment duration for this compound.
- Evaluation of the potential synergy of this compound with other therapies, such as chemotherapy and immunotherapy.
- Investigation of the potential use of this compound as a tool for dissecting the role of BTK in various biological processes.
- Development of new BTK inhibitors with improved pharmacokinetic and toxicity profiles.
Synthesemethoden
The synthesis of 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-(2-furoyl)piperazine involves several steps, including the preparation of key intermediates and the coupling of the furoyl and piperazine moieties. The process is complex and requires expertise in organic chemistry. The synthesis of this compound has been described in detail in several scientific publications.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-(2-furoyl)piperazine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. This compound has also been investigated as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and lupus, as well as GVHD.
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O3/c25-21-10-5-4-9-19(21)20(18-7-2-1-3-8-18)17-23(28)26-12-14-27(15-13-26)24(29)22-11-6-16-30-22/h1-11,16,20H,12-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXGTVQKVDBWLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3F)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-2-({[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6030439.png)
![6-cyclohexyl-3-(2-thienyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B6030459.png)
![5-[(5-chloro-2-methoxybenzoyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B6030462.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-furamide](/img/structure/B6030466.png)
![ethyl 1-[3-(2-isoxazolidinyl)propanoyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6030474.png)
![N-(4-fluorophenyl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B6030482.png)
![4-(2-fluorophenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6030485.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6030490.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6030508.png)
![N-{4-[(2-chlorobenzoyl)amino]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B6030522.png)
![6-(3,4-diethoxybenzylidene)-3-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B6030524.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}acetamide](/img/structure/B6030532.png)
![5-(1-ethyl-3-piperidinyl)-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6030533.png)